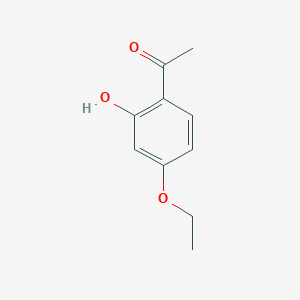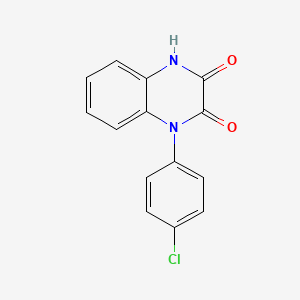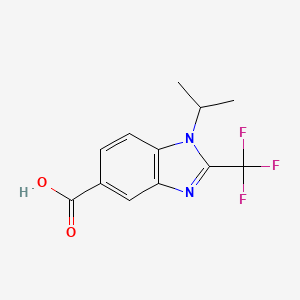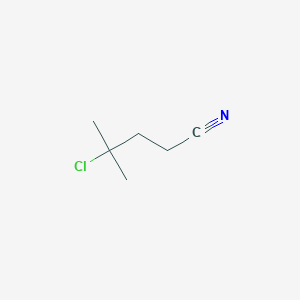![molecular formula C10H9F3O3S B1305663 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 386715-52-2](/img/structure/B1305663.png)
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfone-containing compounds has been explored in various studies. One such approach involves the reaction of α-sulfonyl anion derived from 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole with alkyl halides, leading to monoalkylated, dialkylated, and cyclic products . Another study presents a base-mediated addition reaction of 1,2-bis(phenylsulfonyl)ethane to ketones, marking the first example of using this compound as a sulfone resource for synthesizing 1-aryl-4-(phenylsulfonyl)butan-1-ones . These methods demonstrate the versatility and reactivity of sulfone groups in organic synthesis.
Molecular Structure Analysis
The molecular and chemical properties of sulfone-containing compounds have been extensively studied using various experimental and theoretical techniques. For instance, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was characterized by XRD, FT-IR, UV–Vis, and NMR, and further analyzed using density functional theory (DFT) to understand its local and global chemical activities . These studies provide insights into the electrophilic and nucleophilic nature of such molecules.
Chemical Reactions Analysis
Sulfone derivatives have been shown to participate in reactions that lead to products with potential biological activity. For example, a series of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives were synthesized and identified as inhibitors of HIV-1 replication . This highlights the importance of understanding the reactivity of sulfone compounds in the context of drug design and development.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone derivatives are crucial for their application in various fields. Theoretical calculations, such as those performed for methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, provide valuable information about molecular electrostatic potential, frontier molecular orbitals, and non-linear optical behaviors . These properties are essential for predicting the behavior of these compounds under different conditions and for their potential use in materials science.
Mechanism of Action
properties
IUPAC Name |
2-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYXRUBKCQDSQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379574 |
Source


|
| Record name | 2-(Methanesulfonyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
CAS RN |
386715-52-2 |
Source


|
| Record name | 2-(Methanesulfonyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({Imino[3-(trifluoromethyl)phenyl]methyl}amino)-acetic acid](/img/structure/B1305582.png)



![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)

![1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone](/img/structure/B1305591.png)

![6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol](/img/structure/B1305594.png)




